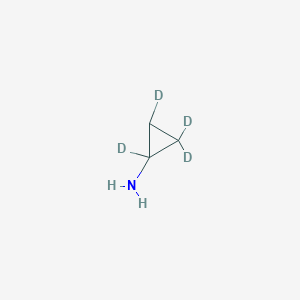
1,2,2,3-Tetradeuteriocyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3-Tetradeuteriocyclopropan-1-amine is a deuterated analog of cyclopropan-1-amine, where four hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and tracer studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetradeuteriocyclopropan-1-amine typically involves the deuteration of cyclopropan-1-amine. One common method is the catalytic hydrogenation of cyclopropan-1-amine in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
化学反応の分析
Types of Reactions
1,2,2,3-Tetradeuteriocyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated cyclopropanone derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclopropane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated cyclopropanone, while substitution reactions can produce a variety of deuterated amine derivatives.
科学的研究の応用
1,2,2,3-Tetradeuteriocyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1,2,2,3-Tetradeuteriocyclopropan-1-amine involves its interaction with molecular targets and pathways similar to those of cyclopropan-1-amine. The presence of deuterium atoms can influence the compound’s behavior, including its reactivity and stability. Deuterium substitution often results in a kinetic isotope effect, where the reaction rates of deuterated compounds differ from their non-deuterated counterparts. This can provide valuable insights into reaction mechanisms and the role of specific hydrogen atoms in biological processes.
類似化合物との比較
Similar Compounds
Cyclopropan-1-amine: The non-deuterated analog of 1,2,2,3-Tetradeuteriocyclopropan-1-amine.
1,1,2,2-Tetradeuteriocyclopropane: Another deuterated cyclopropane derivative with different deuterium substitution patterns.
Deuterated Amines: Various other deuterated amines with different structures and substitution patterns.
Uniqueness
This compound is unique due to its specific deuterium labeling, which can provide distinct advantages in scientific research. The selective incorporation of deuterium atoms allows for detailed mechanistic studies and the investigation of isotope effects. Additionally, the compound’s stability and reactivity can differ from non-deuterated analogs, making it a valuable tool in various applications.
特性
分子式 |
C3H7N |
|---|---|
分子量 |
61.12 g/mol |
IUPAC名 |
1,2,2,3-tetradeuteriocyclopropan-1-amine |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D,2D2,3D |
InChIキー |
HTJDQJBWANPRPF-YGABEOBRSA-N |
異性体SMILES |
[2H]C1C(C1([2H])N)([2H])[2H] |
正規SMILES |
C1CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


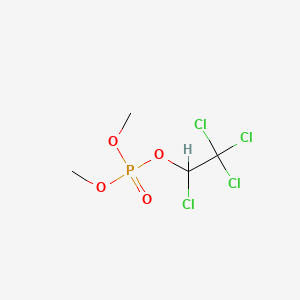
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
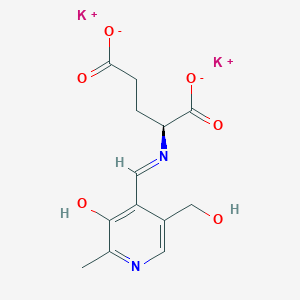
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)

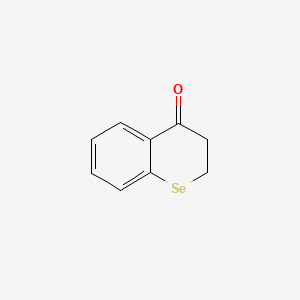
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
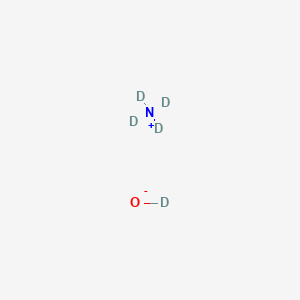
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
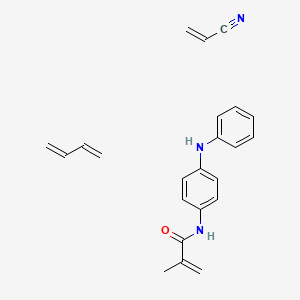
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
